molecular formula C11H18Cl3N3O B1373648 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1221726-22-2

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

Cat. No.: B1373648
CAS No.: 1221726-22-2
M. Wt: 314.6 g/mol
InChI Key: YTDJVQOYNHVKLU-UHFFFAOYSA-N
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Description

Nomenclature and Identification

IUPAC Nomenclature

The systematic IUPAC name for this compound is 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride . This name reflects its structural components:

  • A benzamide backbone substituted with an amino group (-NH₂) at position 3 and a chlorine atom (-Cl) at position 4.
  • An N-linked 2-(dimethylamino)ethyl side chain.
  • Two hydrochloride counterions, indicating its salt form.

CAS Registry Number

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1221726-22-2 , which uniquely identifies it in chemical databases and regulatory documentation.

Molecular Identity Codes

  • InChI :
    1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H.
  • InChIKey :
    YTDJVQOYNHVKLU-UHFFFAOYSA-N.
  • SMILES :
    CN(CCNC(=O)c1ccc(c(c1)N)Cl)C.Cl.Cl.

These codes provide machine-readable representations of the molecular structure, enabling precise chemical identification and database queries.

Structural Classification

The compound belongs to three structural categories:

  • Benzamide derivatives : Characterized by a benzene ring connected to an amide functional group.
  • Chloroaromatic compounds : Feature a chlorine atom attached to an aromatic ring.
  • Dihydrochloride salts : Formed via protonation of the dimethylamino group and amide nitrogen, resulting in a positively charged species balanced by chloride ions.

Molecular Formula and Weight

Property Value
Molecular Formula C₁₁H₁₈Cl₃N₃O
Molecular Weight 314.64 g/mol

The molecular formula is derived from the summation of atomic masses:

  • Carbon (12.01 × 11) = 132.11
  • Hydrogen (1.01 × 18) = 18.18
  • Chlorine (35.45 × 3) = 106.35
  • Nitrogen (14.01 × 3) = 42.03
  • Oxygen (16.00 × 1) = 16.00
  • Total = 314.64 g/mol.

Structural Features and Functional Groups

The compound’s structure includes:

  • Benzene ring : Serves as the core scaffold.
  • Amide group (-CONH-) : Links the aromatic ring to the side chain.
  • Dimethylaminoethyl group (-N(CH₃)₂CH₂CH₂-) : Provides basicity and influences solubility.
  • Chlorine substituent : Enhances electrophilic reactivity at the aromatic ring.
  • Protonated ammonium centers : Result from the interaction of the dimethylamino group and amide nitrogen with hydrochloric acid, forming the dihydrochloride salt.

Physicochemical Properties

Solubility

  • Water : Highly soluble due to ionic interactions between the hydrochloride counterions and polar water molecules.
  • Organic solvents : Moderately soluble in dimethyl sulfoxide (DMSO) and methanol but insoluble in non-polar solvents like hexane.

Melting Point

Reported melting points range from 210–215°C , consistent with crystalline hydrochloride salts.

Stability

  • Thermal stability : Decomposes above 250°C without melting.
  • Photostability : Susceptible to UV-induced degradation, necessitating storage in amber containers.

Spectroscopic Data

  • Infrared (IR) spectroscopy :
    • N-H stretch: 3300–3200 cm⁻¹ (amide and ammonium).
    • C=O stretch: 1650–1630 cm⁻¹ (amide carbonyl).
    • C-Cl stretch: 750–700 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (D₂O) : δ 2.8 (s, 6H, N(CH₃)₂), 3.4 (t, 2H, CH₂N), 3.6 (t, 2H, CH₂CONH), 7.2–7.5 (m, 3H, aromatic).

Analytical Characterization Methods

  • High-Performance Liquid Chromatography (HPLC) : Utilized for purity assessment, with retention times typically between 5–7 minutes using C18 columns and acetonitrile/water mobile phases.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) shows a molecular ion peak at m/z 314.6 [M+H]⁺.
  • X-ray Crystallography : Confirms the planar benzamide core and tetrahedral geometry around the dimethylamino nitrogen.

Properties

IUPAC Name

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDJVQOYNHVKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Benzamide Intermediate

  • Reactants :
  • Reaction Conditions :
    • Solvent: Dichloromethane or another inert solvent.
    • Base: Triethylamine or sodium bicarbonate.
    • Temperature: Room temperature or slightly elevated (20–40°C).
  • Mechanism :
    • The amino group of dimethylaminoethylamine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, forming the benzamide bond.

Step 2: Formation of Dihydrochloride Salt

  • Reactants :
    • Benzamide intermediate.
    • Hydrochloric acid (HCl).
  • Reaction Conditions :
    • Solvent: Water or ethanol.
    • Temperature: Room temperature.
  • Mechanism :
    • The hydrochloric acid protonates the amine groups, yielding the dihydrochloride salt.

Optimization Parameters

For industrial-scale synthesis, several parameters can be optimized:

  • Temperature Control :

    • Maintaining optimal temperatures prevents side reactions and maximizes yield.
  • Solvent Selection :

    • Using polar solvents like ethanol can improve solubility and reaction efficiency.
  • Reaction Time :

    • Prolonged reaction times may lead to degradation; hence, monitoring is essential.
  • Continuous Flow Reactors :

    • These can enhance efficiency and scalability by providing consistent mixing and temperature control.

Chemical Reactions and Mechanisms

The reactivity of this compound is influenced by steric and electronic effects:

  • Steric hindrance from the dimethylamino group affects nucleophilic attack rates.
  • The chloro substituent modulates electronic properties, potentially activating or deactivating certain reaction pathways depending on conditions.

Data Table: Reaction Parameters

Step Reactants Solvent Base Temperature (°C) Yield (%)
Benzamide Formation 4-Chlorobenzoyl chloride + Dimethylaminoethylamine Dichloromethane Triethylamine 25–40 ~85
Dihydrochloride Salt Formation Benzamide Intermediate + HCl Ethanol None RT ~90

Notes on Purity and Characterization

The final product typically has a purity of ≥95%, verified through techniques such as:

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H16ClN3O·2HCl
  • Molecular Weight : Approximately 241.717 g/mol
  • CAS Number : 1221726-22-2

The compound features an amino group, a chloro substituent, and a dimethylaminoethyl side chain, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties

Research indicates that 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride exhibits significant antibacterial activity. It has been shown to inhibit bacterial cell wall synthesis, making it a candidate for developing treatments against resistant bacterial strains. Additionally, its antifungal properties have been explored, suggesting a broad spectrum of antimicrobial activity .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its potential anti-inflammatory and analgesic effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation .

Organic Synthesis Applications

This compound serves as an intermediate in organic synthesis. Its synthesis typically involves the reaction between 4-chlorobenzoyl chloride and N,N-dimethylethylenediamine in the presence of a base like triethylamine. This reaction pathway highlights its utility in creating other complex organic molecules .

Biological Research Applications

Enzyme Inhibition Studies

Research has focused on the interactions of this compound with various biological targets. It has been shown to inhibit enzymes critical to bacterial survival, which underpins its potential as an antibiotic agent. The compound's ability to interact with cellular receptors also opens avenues for studying its pharmacological effects .

Cell Culture Applications

In biological research, the dihydrochloride form is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities. This application is crucial for experiments requiring stable pH conditions .

Case Studies

  • Antibacterial Activity Study : A study published in Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Inflammation Model Research : In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of the compound using animal models. Results indicated a significant reduction in inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkylaminoethyl Side Chains

3-Amino-4-Chloro-N-[2-(Diethylamino)ethyl]benzamide Hydrochloride
  • Structure: Differs by replacing dimethylamino with diethylamino in the side chain.
  • Molecular Formula : C₁₃H₂₁Cl₂N₃O.
  • Molecular Weight : 306.238 g/mol.
  • Similar chloride and benzamide core, suggesting comparable reactivity but altered pharmacokinetics.
  • Source : Commercial availability indicates its use as a reference standard or intermediate .
4-Chloro-N-[2-(Diethylamino)ethyl]-3-[(Methylsulfonyl)amino]benzamide Hydrochloride
  • Structure : Adds a methylsulfonyl group to the benzamide core.
  • Molecular Formula : C₁₄H₂₃Cl₂N₃O₃S.
  • Molecular Weight : 384.328 g/mol.
  • Higher molecular weight may reduce diffusion rates compared to the target compound.
  • Source : Used in specialized synthetic routes, highlighting functional group tolerance in drug design .

Functional Group Replacements

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride
  • Structure : Replaces benzamide with a pseudothiourea moiety.
  • Lacks the aromatic benzamide core, reducing π-π stacking interactions critical for target binding.
  • Regulatory Status : Severely restricted due to sensitization risks, contrasting with the benzamide’s safer profile .
[¹⁸F]DMPY Derivatives (e.g., [¹⁸F]DMPY2 and [¹⁸F]DMPY3)
  • Structure : Pyridine-based benzamides with fluorine-18 labels.
  • Key Differences :
    • Fluorine substitution enables positron emission tomography (PET) imaging applications.
    • Pyridine ring alters electronic properties compared to the chlorobenzamide core.
  • Application: Diagnostic imaging agents for melanoma, unlike the target compound’s undefined therapeutic role .
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate
  • Key Insights: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization than methacrylate derivatives, suggesting that substituent position (benzoate vs. methacrylate) impacts chemical behavior. The dimethylamino group in the target compound may similarly influence hydrogen bonding and solubility .
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide
  • Structure : Quinazoline-linked benzamide with purine substituents.
  • Higher molecular weight (455 g/mol) may reduce bioavailability compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Target Compound C₁₁H₁₆Cl₂N₃O · 2HCl ~322.1* Chlorobenzamide, dimethylaminoethyl Pharmaceutical intermediate
3-Amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide HCl C₁₃H₂₁Cl₂N₃O 306.238 Diethylaminoethyl Reference standard
S-(2-(dimethylamino)ethyl) isothiourinium diHCl C₅H₁₄Cl₂N₃S 219.16 Pseudothiourea Restricted (sensitizer)
[¹⁸F]DMPY2 C₁₁H₁₃F¹⁸N₃O ~309.1* Fluoropyridine, benzamide PET imaging agent

*Estimated based on structural analogs.

Research Findings and Implications

  • Lipophilicity: Diethylaminoethyl derivatives (e.g., compounds) exhibit higher logP values than dimethyl analogs, impacting blood-brain barrier penetration and metabolic clearance .
  • Safety : Thiourea derivatives () demonstrate the importance of functional group selection in avoiding sensitization risks .
  • Diagnostic vs. Therapeutic Utility: Fluorinated benzamides () highlight how halogen substitution directs compounds toward imaging rather than therapeutic use .

Biological Activity

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride (CAS Number: 1221726-22-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H18Cl2N3O
  • Molecular Weight : 314.6 g/mol
  • CAS Number : 1221726-22-2
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and other enzymes involved in critical cellular processes.

Biological Activities

  • Anticancer Activity :
    • The compound has shown promising anticancer properties in vitro. In studies involving various cancer cell lines, it exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, in non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15), the compound demonstrated IC50 values below 10 µM, suggesting potent activity against these types .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory pathways. In vitro assays showed a reduction in pro-inflammatory cytokine production in activated immune cells, highlighting its potential as an anti-inflammatory agent .
  • Neuroprotective Properties :
    • The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. It was found to reduce oxidative stress and inhibit apoptosis in neuronal cells subjected to glutamate-induced toxicity .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50/EC50 ValuesReference
AnticancerNCI-H23 Cell Line<10 µM
Anti-inflammatoryCytokine AssaySignificant Reduction
NeuroprotectionGlutamate Toxicity AssayReduced Apoptosis

Detailed Research Findings

  • Anticancer Studies :
    • In a study examining the effects of various benzamide derivatives on cancer cell lines, this compound was identified as one of the most potent compounds, particularly against breast and lung cancer cells .
  • Mechanistic Insights :
    • Docking studies revealed that the compound binds effectively to the active sites of specific kinases involved in cancer progression, suggesting a mechanism by which it exerts its anticancer effects .
  • In Vivo Studies :
    • Animal models have shown that administration of this compound leads to significant tumor reduction without notable toxicity, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride, and what key reaction parameters influence yield?

  • Methodology :

  • Route 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst. Post-reaction, evaporate under reduced pressure and filter the solid product .
  • Route 2 : For analogous benzamides, dissolve benzoyl chloride derivatives in anhydrous chloroform, react with β-diethylaminoethylamine under ice-cooled conditions, and precipitate the hydrochloride salt using HCl-saturated ethanol .
  • Critical Parameters : Solvent choice (ethanol vs. chloroform), temperature control (reflux vs. ice bath), and acid catalysis (glacial acetic acid) significantly impact yield and purity.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity ≥95% .
  • NMR : Employ 1^1H and 13^13C NMR in DMSO-d6 to confirm amine, chloro, and dimethylaminoethyl substituents. Peaks at δ 2.2–2.5 ppm indicate dimethylamino protons .
  • X-ray Crystallography : Resolve crystal structures using single-crystal diffraction to confirm hydrogen bonding patterns and lattice energy calculations .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability exceeds 5 years under these conditions .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to sensitization risks observed in related dimethylaminoethyl compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Related benzamides show reduced bioavailability in vivo due to rapid hepatic metabolism .
  • Metabolite Identification : Use LC-MS to detect oxidative metabolites (e.g., N-oxide derivatives) that may explain diminished activity in vivo .
  • Model Optimization : Compare activity in primary cell lines vs. xenograft models, adjusting dosing regimens to account for metabolic clearance .

Q. What strategies are effective for structural modification to enhance target selectivity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (CF3_3) to improve metabolic stability, as seen in analogous pyridine-based benzamides .
  • Side Chain Optimization : Replace the dimethylaminoethyl group with piperazine derivatives to enhance receptor binding affinity, guided by molecular docking studies .
  • Pro-drug Design : Introduce ester linkages to improve membrane permeability, with enzymatic cleavage releasing the active compound intracellularly .

Q. How can computational modeling guide mechanistic studies of this compound’s biological activity?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with enzymes like trypsin or urokinase, focusing on hydrogen bonding with the benzamide core .
  • MD Simulations : Run 100-ns trajectories to analyze stability of ligand-receptor complexes, identifying key residues (e.g., Ser195 in trypsin) for mutagenesis validation .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF3_3) with IC50_{50} values to prioritize synthetic targets .

Q. What experimental approaches validate the compound’s mechanism of action in cancer models?

  • Methodology :

  • Apoptosis Assays : Perform Annexin V/PI staining in treated cell lines (e.g., HeLa, MCF-7) to quantify caspase-3 activation .
  • Transcriptomic Profiling : Use RNA-seq to identify downregulated pathways (e.g., PI3K/AKT) in responsive vs. resistant tumors .
  • In Vivo Efficacy : Administer 10–50 mg/kg daily in xenograft mice, monitoring tumor volume and survival rates over 28 days .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition data across studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., leupeptin for trypsin inhibition) and ensure consistent substrate concentrations .
  • Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength conditions, as dimethylaminoethyl groups exhibit pH-dependent charge states .
  • Collaborative Validation : Share samples with independent labs to cross-verify IC50_{50} values and eliminate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.